

Application Notes: CY5-N3 in Super-Resolution Microscopy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Super-resolution microscopy (SRM) has revolutionized our ability to visualize cellular structures beyond the diffraction limit of light, offering unprecedented insights into subcellular organization and molecular interactions.[1][2] The choice of fluorophore is critical for achieving the high localization precision and labeling density required for these advanced imaging techniques.[1] **CY5-N3** (Sulfo-Cyanine5-azide) is a bright, far-red fluorescent dye ideally suited for SRM applications.[3][4] Its azide (-N3) functional group enables covalent attachment to target biomolecules through highly specific and bioorthogonal "click chemistry" reactions, making it a versatile tool for labeling proteins, nucleic acids, and other molecules of interest.[5][6]

This document provides detailed application notes and protocols for the use of **CY5-N3** in key super-resolution techniques, including direct Stochastic Optical Reconstruction Microscopy (dSTORM) and DNA Point Accumulation for Imaging in Nanoscale Topography (DNA-PAINT).

Properties of CY5-N3 and Related Fluorophores

The performance of a fluorophore in super-resolution microscopy is determined by its photophysical properties. CY5 is valued for its brightness and amenability to photoswitching, a key requirement for STORM.[7][8] The data presented below is for the parent Cy5 fluorophore, which provides a benchmark for CY5-N3 performance.



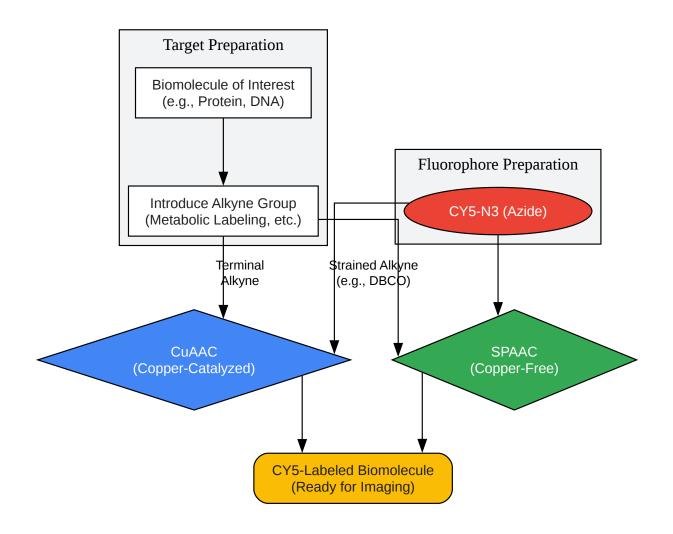
Property	CY5 / CY5-N3	Alexa Fluor 647
Excitation Maximum (nm)	~646 - 649[3][7]	~650[7]
Emission Maximum (nm)	~662 - 670[3][7]	~665[7]
Molar Extinction Coefficient (M ⁻¹ cm ⁻¹)	~250,000[7]	~239,000 - 270,000[7]
Quantum Yield	~0.20 - 0.27[9][10][11]	~0.33[7]
Reactive Group	Azide (-N3)	NHS Ester, Maleimide, etc.
Key SRM Application	dSTORM, DNA-PAINT[12][13]	dSTORM
Photostability	Moderate[7][14]	High[7]
Localization Precision (STORM)	Good, can achieve 6-7 nm[7] [15]	Excellent[7]

Principle of Labeling: Bioorthogonal Click Chemistry

CY5-N3 is designed for click chemistry, a class of reactions that are highly efficient, selective, and biocompatible.[6][16] This allows for the precise labeling of target molecules that have been metabolically, enzymatically, or chemically engineered to contain a complementary alkyne group. Two primary methods are used:

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction between an azide (CY5-N3) and a terminal alkyne. It requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[6][17] This method is robust and widely used for fixed-cell staining.
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction
 that utilizes a strained, cyclic alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne
 (BCN).[5][17] The ring strain in the alkyne enables the reaction to proceed without a catalyst,
 making it ideal for live-cell imaging where copper toxicity is a concern.[17]





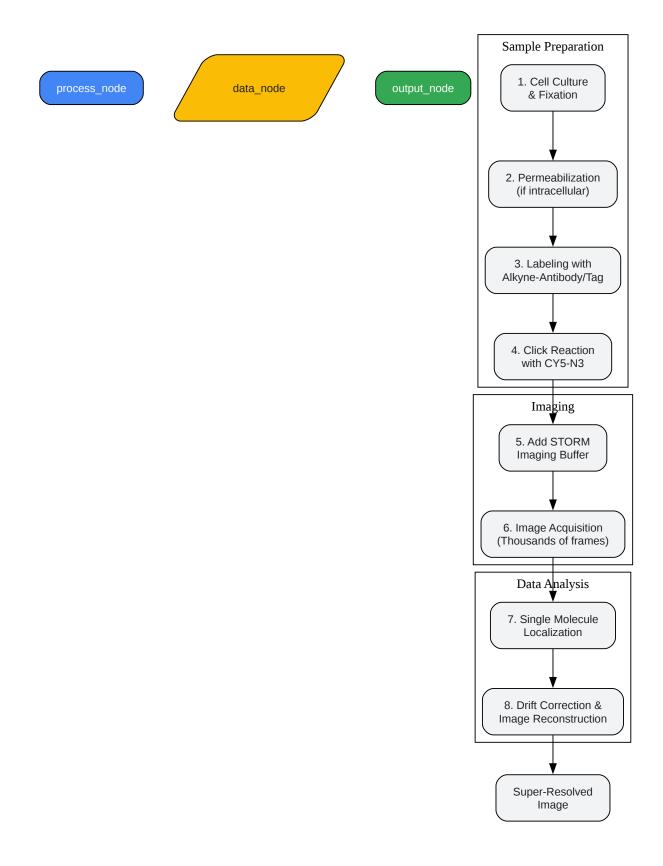
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Caption: CY5-N3 labeling via bioorthogonal click chemistry pathways.

Application 1: Direct STORM (dSTORM)

In dSTORM, single fluorophores are stochastically switched between a fluorescent "on" state and a dark "off" state. By imaging a sparse subset of "on" fluorophores in each frame, their positions can be determined with nanometer precision.[2][18] Cy5 is an excellent dSTORM dye, as its blinking can be controlled by a thiol-containing imaging buffer and laser illumination. [8][19]





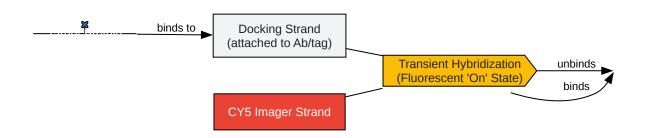
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Caption: Experimental workflow for dSTORM imaging using CY5-N3.



Application 2: DNA-PAINT

DNA-PAINT achieves super-resolution by the transient binding of a fluorescently-labeled DNA oligonucleotide (the "imager" strand) to its complementary "docking" strand, which is attached to the target molecule.[13] The continuous binding and unbinding creates the "blinking" effect needed for localization. CY5 is an excellent dye for DNA-PAINT due to its high brightness and photostability in this context. **CY5-N3** can be used to synthesize the CY5-labeled imager strand by clicking it onto an alkyne-modified oligonucleotide.



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Caption: Principle of DNA-PAINT using a CY5-labeled imager strand.

Experimental Protocols

Protocol 1: Preparation of CY5-N3 Stock and Working Solutions

This protocol is a general guideline and should be adapted for specific experimental needs.[3] [20]

- Stock Solution (1-10 mM):
 - Allow the vial of solid CY5-N3 to equilibrate to room temperature before opening.
 - Dissolve CY5-N3 in anhydrous DMSO to prepare a stock solution of 1-10 mM.[17] For example, dissolve 1 mg of CY5-N3 (check molecular weight on the vial) in the appropriate volume of DMSO.



- Vortex briefly to ensure the dye is fully dissolved.
- Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
- Store aliquots at -20°C or -80°C, protected from light and moisture.[3][17]
- Working Solution (0.1-10 μM):
 - Immediately before use, dilute the stock solution to the desired final concentration (e.g., 0.1-10 μM) using an appropriate buffer (e.g., PBS, pH 7.4).[17]
 - The optimal concentration for the working solution must be determined empirically for each application.

Protocol 2: Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fixed Cells

This protocol is for labeling alkyne-modified targets (e.g., via metabolic labeling with L-Azidohomoalanine (AHA) for proteins, or EdU for DNA) in fixed cells.[12]

- Cell Preparation:
 - Culture and fix cells using standard protocols (e.g., 4% paraformaldehyde in PBS for 10-15 minutes).
 - Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
 - Wash cells three times with PBS.
- Click Reaction Cocktail (Prepare Fresh):
 - For a 100 μL reaction volume, mix the following components in order:
 - 84 μL PBS
 - 1 μL CY5-N3 (from a 1 mM stock in DMSO, for 10 μM final conc.)
 - 5 μL Sodium Ascorbate (from a 100 mM stock in water, for 5 mM final conc.)[3]



- 10 μL Copper(II) Sulfate (CuSO₄) / Ligand solution (e.g., 10 mM CuSO₄ with 50 mM TBTA ligand, for 1 mM / 5 mM final conc.)[3][20]
- Note: The ligand (e.g., TBTA) protects the fluorophore and enhances reaction efficiency.
 Premixing the CuSO₄ and ligand is recommended.

Labeling:

- Remove wash buffer from cells and add the click reaction cocktail.
- Incubate for 30-60 minutes at room temperature, protected from light.[17]
- Wash the cells three times for 5 minutes each with PBS to remove unreacted reagents.
- The sample is now ready for mounting and imaging.

Protocol 3: Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live or Fixed Cells

This protocol is for labeling targets modified with a strained alkyne (e.g., DBCO) and is suitable for live-cell imaging.[17]

• Cell Preparation:

- Culture cells that have been modified to express a DBCO-containing target molecule.
- For live-cell labeling, wash cells twice with pre-warmed, serum-free culture medium or PBS. For fixed cells, follow standard fixation and permeabilization protocols.

Labeling:

- \circ Prepare a working solution of **CY5-N3** in the appropriate buffer (e.g., 1-10 μ M in serum-free medium for live cells).[17]
- Add the CY5-N3 working solution to the cells.
- Incubate for 30-120 minutes at room temperature or 37°C, protected from light.[17]
 Incubation time depends on the target accessibility and expression level and should be



optimized.

- Wash the cells thoroughly (3-5 times) with fresh medium or PBS to remove unbound dye.
- The cells are now ready for imaging.

Protocol 4: Super-Resolution Imaging with dSTORM

- Sample Mounting: Mount the labeled coverslip onto a microscope slide with a small amount
 of STORM imaging buffer. Seal the coverslip with epoxy or nail polish to prevent buffer
 evaporation and oxygen re-entry.
- STORM Imaging Buffer Preparation (Glox-Thiol Buffer):
 - Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) Glucose. Store at 4°C for up to a few weeks.
 - Buffer B (Enzyme Mix): Dissolve Glucose Oxidase and Catalase in 50 mM Tris-HCl (pH 8.0), 10 mM NaCl to final concentrations of 50 mg/mL and 1 mg/mL, respectively. Aliquot and store at -20°C.
 - \circ Final Imaging Buffer (Prepare Fresh): To 1 mL of Buffer A, add 10 μL of Buffer B and 10-20 μL of a thiol (e.g., 1 M Cysteamine (MEA) or 1 M β-mercaptoethanol (BME)).[19]
 - Note: The thiol is crucial for inducing the photoswitching of Cy5. MEA-containing buffers tend to be more stable over longer imaging times than BME buffers.[19]

Image Acquisition:

- Use a microscope equipped for TIRF (Total Internal Reflection Fluorescence) or highly inclined illumination to minimize background fluorescence.
- Use a high-power 640-647 nm laser to excite CY5 and drive it into the dark state, and a lower-power 405 nm or 561 nm laser to reactivate it back to the fluorescent state.[8][21]
- Acquire a time series of 10,000-50,000 frames with a short exposure time (e.g., 10-30 ms)
 to capture the stochastic blinking events.



 Data Analysis: Process the raw image stack with localization software (e.g., ThunderSTORM, rapidSTORM, or commercial software) to identify the precise coordinates of each single-molecule event, correct for sample drift, and reconstruct the final superresolution image.[22]

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